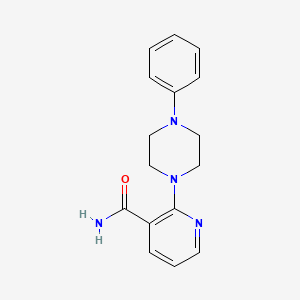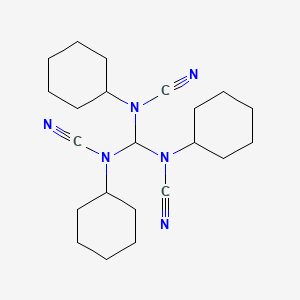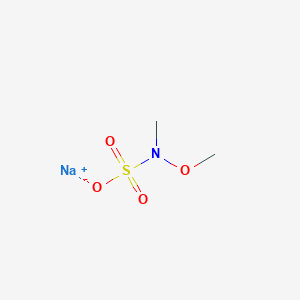
(1,1-Dimethylpent-4-enyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-5-phenyl-1-hexene is an organic compound belonging to the class of alkenes It features a hexene backbone with a methyl group and a phenyl group attached to the fifth carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-phenyl-1-hexene can be achieved through several methods. One common approach involves the alkylation of 5-phenyl-1-pentene with a methylating agent under controlled conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of a methyl halide (e.g., methyl iodide) to introduce the methyl group.
Industrial Production Methods
In an industrial setting, the production of 5-Methyl-5-phenyl-1-hexene may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production of the desired compound.
化学反应分析
Types of Reactions
5-Methyl-5-phenyl-1-hexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a metal catalyst (e.g., palladium on carbon) are typical for reducing the double bond.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from alcohols (e.g., 5-methyl-5-phenyl-1-hexanol) to carboxylic acids (e.g., 5-methyl-5-phenylhexanoic acid).
Reduction: The primary product of hydrogenation is 5-methyl-5-phenylhexane.
Substitution: Products include nitro, sulfonyl, or halogenated derivatives of the phenyl group.
科学研究应用
5-Methyl-5-phenyl-1-hexene has several applications in scientific research:
Chemistry: It serves as a model compound for studying alkene reactivity and mechanisms of electrophilic addition reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: It is utilized in the production of specialty chemicals, including fragrances, flavors, and polymers.
作用机制
The mechanism of action of 5-Methyl-5-phenyl-1-hexene in chemical reactions involves the interaction of its double bond and phenyl group with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species to form carbocation intermediates. The phenyl group can stabilize these intermediates through resonance, influencing the reaction pathway and product distribution.
相似化合物的比较
Similar Compounds
5-Methyl-1-hexene: Lacks the phenyl group, resulting in different reactivity and applications.
5-Phenyl-1-hexene:
1-Hexene: A simpler alkene without any substituents, used as a basic building block in organic synthesis.
Uniqueness
5-Methyl-5-phenyl-1-hexene is unique due to the presence of both a methyl and a phenyl group on the same carbon atom. This structural feature imparts distinct electronic and steric effects, influencing its reactivity and making it a valuable compound for studying complex organic reactions and developing new materials.
属性
CAS 编号 |
40463-12-5 |
|---|---|
分子式 |
C13H18 |
分子量 |
174.28 g/mol |
IUPAC 名称 |
2-methylhex-5-en-2-ylbenzene |
InChI |
InChI=1S/C13H18/c1-4-5-11-13(2,3)12-9-7-6-8-10-12/h4,6-10H,1,5,11H2,2-3H3 |
InChI 键 |
FZJLKXGGVSZTAV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCC=C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14148970.png)
![4-methyl-N'-[(E)-quinoxalin-6-ylmethylidene]benzenesulfonohydrazide](/img/structure/B14148979.png)
![N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide](/img/structure/B14148985.png)

![(3R)-N-cyclohexyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14148992.png)


![3-Ethyl-4-methylspiro[4.4]non-3-en-2-one](/img/structure/B14149013.png)
![N-[2,2,2-trichloro-1-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14149015.png)


![2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14149037.png)

![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14149048.png)
